2-Phenylimidazo[2,1-a]isoquinoline
Description
2-Phenylimidazo[2,1-a]isoquinoline is a nitrogen-containing heterocyclic compound characterized by a fused imidazole and isoquinoline core, substituted with a phenyl group at the 2-position. Recent advances in its synthesis include copper-catalyzed C–H functionalization of isoquinolines with vinyl azides under mild aerobic conditions, yielding the target compound with high selectivity . Additionally, ionic liquid-mediated protocols (e.g., using [BPY][BF₄]) have enabled efficient, recyclable routes to this compound derivatives, underscoring its adaptability in green chemistry .
The structural fusion of imidazole and isoquinoline imparts unique electronic properties, such as extended π-conjugation, which may enhance binding interactions in biological systems or photophysical applications .
Properties
CAS No. |
70845-68-0 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-phenylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-12H |
InChI Key |
LKENZGMGOAVEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Other CAS No. |
70845-68-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrrolo[2,1-a]isoquinoline Derivatives
Structural Features: Pyrrolo[2,1-a]isoquinoline comprises a fused pyrrole and isoquinoline system. Natural products like lamellarins, which exhibit anticancer and anti-HIV activities, are based on this scaffold .
Benzimidazo[2,1-a]isoquinoline Derivatives
Structural Features: This scaffold combines benzimidazole and isoquinoline, often functionalized at positions 5 or 6 (e.g., 5-cyano or 6-carbonyl groups) .
Imidazo[2,1-a]isoquinoline Derivatives
Structural Variations: Includes dihydro- and tetrahydro-derivatives, such as 5,6-dihydroimidazo[2,1-a]isoquinoline, which serve as intermediates for lamellarin analogues .
Pyrido[2,1-a]isoquinoline Derivatives
Structural Features: Fused pyridine and isoquinoline systems, often functionalized with amino or carbonyl groups .
Comparative Data Tables
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